

Core Reactions of 1-Phenyl-1-pentyne: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenyl-1-pentyne	
Cat. No.:	B1581927	Get Quote

Introduction: **1-Phenyl-1-pentyne** (CAS 4250-81-1) is an internal alkyne featuring a phenyl group and a propyl group attached to the carbon-carbon triple bond.[1] Its molecular formula is C₁₁H₁₂ and it has a molecular weight of 144.21 g/mol .[1] This structure provides a versatile scaffold for a variety of organic transformations, making it a valuable intermediate in synthetic chemistry. The distinct electronic and steric environment of the alkyne bond, influenced by the adjacent aromatic ring, dictates its reactivity towards electrophilic additions, reductions, and coupling reactions. This guide details the key reactions involving **1-phenyl-1-pentyne**, providing quantitative data, experimental protocols, and workflow diagrams for researchers in organic synthesis and drug development.

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing **1-phenyl-1-pentyne** is the Sonogashira coupling. This palladium- and copper-cocatalyzed cross-coupling reaction joins a terminal alkyne (1-pentyne) with an aryl halide (iodobenzene).[2][3] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2][4]

Quantitative Data: Sonogashira Coupling



React ant 1	React ant 2	Catal yst	Co- cataly st	Base	Solve nt	Temp.	Time (h)	Yield (%)	Ref.
lodobe nzene	1- Pentyn e	Pd(PP h ₃) ₂ Cl ₂ (5 mol%)	Cul (2.5 mol%)	Diisopr opyla mine	THF	RT	3	~89	[2]
Aryl lodide	3- Chloro pent- 1-yne	PdCl ₂ (PPh ₃) ₂ (2 mol%)	Cul (2.1 mol%)	Triethy lamine	THF	RT	1.5-3	>95	[4]

Experimental Protocol: Sonogashira Coupling

- Apparatus: A dry, two-necked, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
- Procedure:
 - To the flask, add the aryl halide (e.g., iodobenzene, 1.0 eq),
 bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (2-5 mol%).[2][4]
 - Under an inert atmosphere, add an anhydrous solvent such as Tetrahydrofuran (THF).[2]
 [4]
 - Add the amine base (e.g., triethylamine or diisopropylamine, ~2.0 eq) followed by the terminal alkyne (e.g., 1-pentyne, 1.1-1.2 eq) via syringe.[2][4]
 - Stir the reaction mixture at room temperature for 1.5 to 3 hours.[4]
 - Monitor the reaction's progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with saturated aqueous ammonium chloride solution or water.[2][4]



- Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
- Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-pentyne.

Diagram: Sonogashira Coupling Workflow



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Caption: Workflow for the synthesis of **1-phenyl-1-pentyne**.

Hydration (Markovnikov Addition)

The acid-catalyzed hydration of **1-phenyl-1-pentyne** proceeds via Markovnikov's rule to yield a ketone.[5] The reaction involves the addition of water across the triple bond, forming an intermediate enol which rapidly tautomerizes to the more stable keto form.[5] The regioselectivity is dictated by the formation of the most stable vinyl carbocation intermediate, which is stabilized by the adjacent phenyl group at the C1 position. Therefore, the hydroxyl group adds to the C2 position, leading exclusively to 1-phenyl-2-pentanone.[6][7][8][9]

Ouantitative Data: Alkyne Hydration

Substrate	Catalyst	Solvent	Temp. (°C)	Product	Ref.
1-Phenyl-1- propyne	Indium Triflate	High-Temp Water	150-225	Propiopheno ne	[10][11]
Phenylacetyl ene	HAuCl4 / H2SO4	Methanol/Wat er	Reflux	Acetophenon e	[12]
Terminal Alkynes	CF ₃ SO ₃ H (20%)	TFE	25-70	Methyl Ketones	[13]

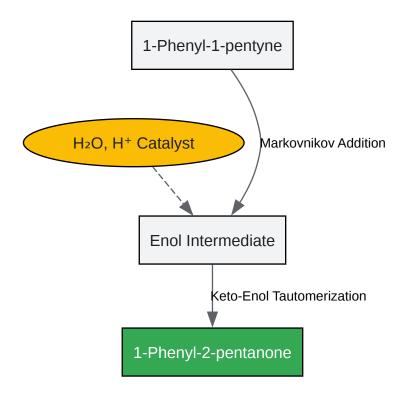


Experimental Protocol: Acid-Catalyzed Hydration

- Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- Procedure:
 - Dissolve 1-phenyl-1-pentyne (1.0 eq) in a suitable solvent mixture, such as aqueous methanol or trifluoroethanol (TFE).[12][13]
 - Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or triflic acid (CF₃SO₃H, 20 mol%).[5][13] Alternatively, a Lewis acid catalyst like indium triflate can be used, particularly with high-temperature water.[10][11]
 - Heat the reaction mixture to reflux (or 25-70 °C for TFE systems) and stir for several hours.[13]
 - Monitor the disappearance of the starting material by TLC or GC.
 - After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
 - Extract the product with an organic solvent (e.g., diethyl ether).
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
 - Purify the resulting crude 1-phenyl-2-pentanone by column chromatography or distillation.

Diagram: Hydration Reaction Pathway





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Caption: Pathway for the Markovnikov hydration of **1-phenyl-1-pentyne**.

Hydroboration-Oxidation (Anti-Markovnikov Addition)

To achieve anti-Markovnikov hydration of an alkyne, a two-step hydroboration-oxidation sequence is employed.[14] This reaction yields an aldehyde from a terminal alkyne. For an internal alkyne like **1-phenyl-1-pentyne**, the regioselectivity is driven by sterics. The bulky borane reagent (often a sterically hindered one like disiamylborane or 9-BBN is used to prevent double addition) adds preferentially to the less sterically hindered carbon of the triple bond.[15] In this case, the boron will add to the C2 position, placing the hydrogen at the C1 (phenyl-substituted) position. Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to 1-phenyl-1-pentanone.

Quantitative Data: Hydroboration-Oxidation



Reagent 1	Reagent 2	Solvent	Product Type	Ref.
BH ₃ • THF	H ₂ O ₂ , NaOH	THF	Alcohol (from alkene)	[16]
Disiamylborane	H ₂ O ₂ , NaOH	THF	Aldehyde (from terminal alkyne)	[15]

Experimental Protocol: Hydroboration-Oxidation

- Apparatus: A dry, two-necked, round-bottom flask under an inert atmosphere (nitrogen or argon).
- Procedure:
 - Hydroboration:
 - Dissolve **1-phenyl-1-pentyne** (1.0 eq) in anhydrous THF in the reaction flask.
 - Cool the solution in an ice bath.
 - Slowly add a solution of a sterically hindered borane, such as disiamylborane or 9-BBN (1.0 eq), in THF.
 - Allow the mixture to warm to room temperature and stir for several hours to ensure the complete formation of the vinylborane intermediate.

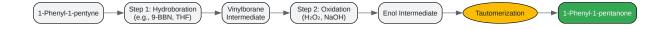
Oxidation:

- Cool the reaction mixture again in an ice bath.
- Slowly and carefully add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).[16][17] Maintain the temperature during this exothermic addition.
- After the addition is complete, allow the mixture to stir at room temperature for at least one hour or until the oxidation is complete.[17]



- Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
- Purify the crude product via column chromatography to obtain 1-phenyl-1-pentanone.

Diagram: Hydroboration-Oxidation Workflow



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Caption: Two-step workflow for hydroboration-oxidation.

Partial Reduction (Hydrogenation)

The triple bond of **1-phenyl-1-pentyne** can be selectively reduced to a double bond, yielding 1-phenyl-1-pentene. The stereochemical outcome of this reaction—either the (Z)- or (E)-isomer—is controlled by the choice of reagents.[18][19]

A. Reduction to (Z)-1-Phenyl-1-pentene

Catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on CaCO₃ or BaSO₄, treated with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond, producing the (Z)- or cis-alkene.[20][21][22] The catalyst is deactivated to prevent over-reduction to the alkane.[20]

Ouantitative Data: Lindlar Hydrogenation

Catalyst	Poison	Solvent	Product Stereochemist ry	Ref.
Pd/CaCO₃	Lead Acetate, Quinoline	Hexane	cis / (Z)	[20][23]
Pd/BaSO ₄	Quinoline	Methanol	cis / (Z)	[24]



Experimental Protocol: Lindlar Hydrogenation

 Apparatus: A hydrogenation flask (e.g., a Parr shaker or a round-bottom flask with a balloon of hydrogen).

Procedure:

- In the flask, dissolve **1-phenyl-1-pentyne** in a suitable solvent such as hexane, ethyl acetate, or methanol.
- Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
- Purge the flask with hydrogen gas (H₂).
- Stir the mixture vigorously under a hydrogen atmosphere (1 atm is typically sufficient) at room temperature.
- Monitor the reaction carefully by GC or TLC to avoid over-reduction. The reaction is typically complete when one equivalent of H₂ has been consumed.
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Rinse the pad with the solvent and concentrate the filtrate under reduced pressure to yield
 (Z)-1-phenyl-1-pentene.

B. Reduction to (E)-1-Phenyl-1-pentene

The anti-addition of hydrogen to form the (E)- or trans-alkene is achieved through a dissolving metal reduction.[25][26] This reaction typically uses an alkali metal, such as sodium or lithium, in liquid ammonia at low temperatures (-78 °C).[18][27]

Quantitative Data: Dissolving Metal Reduction



Metal	Solvent	Proton Source	Temp. (°C)	Product Stereochem istry	Ref.
Sodium (Na)	Liquid Ammonia (NH₃)	NH₃ or Alcohol	-78	trans / (E)	[25][27]
Lithium (Li)	Liquid Ammonia (NH3)	NH₃ or Alcohol	-78	trans / (E)	[18]

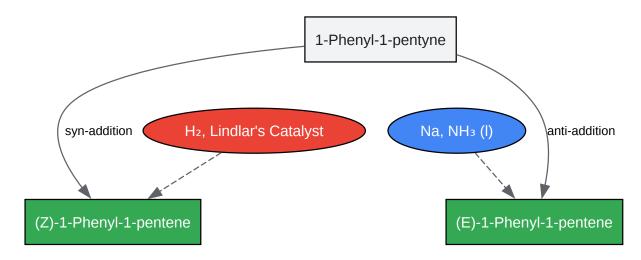
Experimental Protocol: Dissolving Metal Reduction

- Apparatus: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel, all under an inert atmosphere.
- Procedure:
 - Set up the apparatus and cool it to -78 °C using a dry ice/acetone bath.
 - Condense ammonia gas into the flask.
 - Carefully add small pieces of sodium or lithium metal (approx. 2.5 eq) to the liquid ammonia with stirring until a persistent deep blue color is observed.
 - Dissolve 1-phenyl-1-pentyne (1.0 eq) in a minimal amount of an anhydrous ether (like THF) and add it dropwise to the sodium-ammonia solution.
 - Stir the reaction at -78 °C for 2-3 hours.
 - Quench the reaction by the slow addition of a proton source like ethanol or solid ammonium chloride until the blue color disappears.
 - Allow the ammonia to evaporate overnight as the bath warms to room temperature.
 - Add water and extract the product with an organic solvent (e.g., diethyl ether).



 Wash, dry, and concentrate the organic extracts to give the crude product. Purify by column chromatography to obtain (E)-1-phenyl-1-pentene.

Diagram: Stereoselective Reduction Pathways



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Caption: Selective reduction of **1-phenyl-1-pentyne** to (Z) and (E) alkenes.

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